3-(Methylsulfanyl)cyclobutane-1-thiol
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Overview
Description
3-(Methylsulfanyl)cyclobutane-1-thiol is an organic compound with the molecular formula C5H10S2 It is characterized by a cyclobutane ring substituted with a methylsulfanyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)cyclobutane-1-thiol can be achieved through several methods. One common approach involves the reaction of cyclobutanone with methylthiol in the presence of a reducing agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The product is then purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)cyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclobutane derivatives with different functional groups.
Substitution: The methylsulfanyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted cyclobutane compounds.
Scientific Research Applications
3-(Methylsulfanyl)cyclobutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)cyclobutane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The methylsulfanyl group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanethiol: Lacks the methylsulfanyl group, resulting in different chemical properties.
Methylthiocyclobutane: Similar structure but lacks the thiol group.
Properties
Molecular Formula |
C5H10S2 |
---|---|
Molecular Weight |
134.3 g/mol |
IUPAC Name |
3-methylsulfanylcyclobutane-1-thiol |
InChI |
InChI=1S/C5H10S2/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3 |
InChI Key |
WGXVHLFBXCFPHV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CC(C1)S |
Origin of Product |
United States |
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